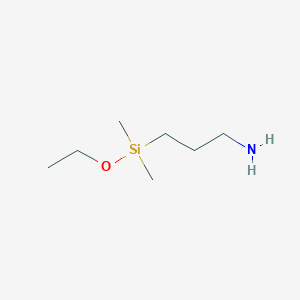

1-Propanamine, 3-(ethoxydimethylsilyl)-

Beschreibung

The exact mass of the compound 1-Propanamine, 3-(ethoxydimethylsilyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propanamine, 3-(ethoxydimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, 3-(ethoxydimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[ethoxy(dimethyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLISOBUNKGBQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066361 | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-79-1 | |

| Record name | (3-Aminopropyl)dimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propanamine, 3-(ethoxydimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Propanamine, 3-(ethoxydimethylsilyl)-, a versatile organosilane compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents for surface modification and functionalization. The guide details the compound's structure, physical and chemical properties, and typical applications, with a focus on experimental protocols for surface modification. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to aid in the characterization of this compound. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

1-Propanamine, 3-(ethoxydimethylsilyl)- is an organofunctional silane that possesses both a reactive primary amine and a hydrolyzable ethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1-Propanamine, 3-(ethoxydimethylsilyl)- |

| Synonyms | 3-Aminopropyldimethylethoxysilane, (3-Aminopropyl)dimethylethoxysilane, 3-(Ethoxydimethylsilyl)propylamine |

| CAS Number | 18165-98-5 |

| Molecular Formula | C₇H₁₉NOSi |

| Molecular Weight | 161.32 g/mol |

| SMILES | CCO--INVALID-LINK--(C)CCCN |

| InChI | InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 60 °C @ 8 mmHg | |

| Density | 0.857 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.429 | |

| Flash Point | 58 °C (136 °F) | |

| Solubility | Soluble in organic solvents, reacts with water. |

Chemical Reactivity and Applications

The reactivity of 1-Propanamine, 3-(ethoxydimethylsilyl)- is centered around its two primary functional groups: the primary amine and the ethoxysilyl group.

-

Hydrolysis and Condensation of the Ethoxysilyl Group: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol group (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network.

-

Reactivity of the Primary Amine Group: The terminal primary amine group is a versatile nucleophile and can participate in a wide range of chemical reactions. This allows for the subsequent attachment of various organic molecules, including polymers, biomolecules (proteins, DNA), and fluorescent dyes, to the functionalized surface.

This dual reactivity makes 1-Propanamine, 3-(ethoxydimethylsilyl)- an excellent coupling agent and surface modifier. Its primary applications include:

-

Surface Functionalization: Modifying the surfaces of glass, silica, and other inorganic materials to introduce primary amine groups.

-

Adhesion Promotion: Enhancing the adhesion between organic resins and inorganic fillers or reinforcements.

-

Biomolecule Immobilization: Covalently attaching proteins, enzymes, and nucleic acids to solid supports for applications in biosensors, diagnostics, and biocatalysis.

-

Nanoparticle Modification: Functionalizing the surface of nanoparticles to improve their dispersion and compatibility with organic matrices.

Experimental Protocols: Surface Modification

The following protocols are generalized procedures for the surface modification of glass or silica substrates. Optimization may be required depending on the specific substrate and application.

Substrate Cleaning

Proper cleaning of the substrate is critical for achieving a uniform and stable silane layer.

-

Protocol 3.1.1: Piranha Solution Cleaning (Use with extreme caution)

-

Prepare a 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Immerse the substrates in the Piranha solution for 10-30 minutes.

-

Rinse the substrates thoroughly with deionized water.

-

Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of dry nitrogen.

-

-

Protocol 3.1.2: Base/Acid Cleaning

-

Sonicate the substrates in a 2% solution of a laboratory detergent (e.g., Alconox) in deionized water for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse the substrates in 1 M NaOH for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse the substrates in 1 M HCl for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of dry nitrogen.

-

Silanization

-

Protocol 3.2.1: Anhydrous Solvent Deposition

-

Prepare a 1-5% (v/v) solution of 1-Propanamine, 3-(ethoxydimethylsilyl)- in an anhydrous solvent (e.g., toluene, ethanol).

-

Immerse the cleaned and dried substrates in the silane solution for 30 minutes to 2 hours at room temperature.

-

Rinse the substrates with the anhydrous solvent to remove excess silane.

-

Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation.

-

Rinse the cured substrates with the solvent and dry under a stream of nitrogen.

-

-

Protocol 3.2.2: Aqueous Solvent Deposition

-

Prepare a 1-2% (v/v) solution of 1-Propanamine, 3-(ethoxydimethylsilyl)- in a 95:5 (v/v) mixture of water and ethanol.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis.

-

Immerse the cleaned substrates in the silane solution for 2-5 minutes.

-

Rinse the substrates with deionized water.

-

Cure the substrates in an oven at 110-120 °C for 10-15 minutes.

-

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.1 | Singlet | 6H |

| Si-CH₂-CH₂-CH₂-NH₂ | ~0.5-0.7 | Multiplet | 2H |

| Si-CH₂-CH₂-CH₂-NH₂ | ~1.4-1.6 | Multiplet | 2H |

| NH₂ | ~1.5-2.5 (broad) | Singlet | 2H |

| Si-CH₂-CH₂-CH₂-NH₂ | ~2.6-2.8 | Triplet | 2H |

| O-CH₂-CH₃ | ~3.6-3.8 | Quartet | 2H |

| O-CH₂-CH₃ | ~1.1-1.3 | Triplet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -2.0 |

| Si-CH₂-CH₂-CH₂-NH₂ | ~10-12 |

| O-CH₂-CH₃ | ~18-20 |

| Si-CH₂-CH₂-CH₂-NH₂ | ~28-30 |

| Si-CH₂-CH₂-CH₂-NH₂ | ~45-47 |

| O-CH₂-CH₃ | ~58-60 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 5: Predicted FT-IR Characteristic Peaks

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3400 (broad) | N-H stretching (primary amine) |

| 2900-2980 | C-H stretching (alkyl) |

| 1590-1650 | N-H bending (primary amine) |

| 1250-1260 | Si-CH₃ symmetric deformation |

| 1080-1100 | Si-O-C stretching |

| 800-840 | Si-C stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for organosilanes include the loss of alkyl and alkoxy groups.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 161 | [M]⁺ |

| 146 | [M - CH₃]⁺ |

| 116 | [M - OCH₂CH₃]⁺ |

| 102 | [M - CH₂CH₂NH₂]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

Safety and Handling

1-Propanamine, 3-(ethoxydimethylsilyl)- is a flammable liquid and can cause skin and eye irritation. It is also moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

1-Propanamine, 3-(ethoxydimethylsilyl)- is a valuable chemical tool for the functionalization and modification of surfaces. Its bifunctional nature allows for the creation of stable interfaces between inorganic and organic materials, with wide-ranging applications in materials science, biotechnology, and beyond. This guide provides the essential chemical, physical, and safety information, along with practical experimental protocols and predicted spectroscopic data, to facilitate its effective and safe use in research and development.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-aminopropyldimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminopropyldimethylethoxysilane, a versatile organosilane compound. This document outlines two primary synthetic routes, provides detailed experimental protocols, and discusses the key characterization techniques used to verify the structure and purity of the final product.

Introduction

3-aminopropyldimethylethoxysilane is a bifunctional molecule featuring a reactive ethoxysilane group and a primary amine. This unique structure allows it to act as a coupling agent, surface modifier, and crosslinking agent in a wide range of applications, including drug delivery, diagnostics, and biomaterial science. The ethoxy group can hydrolyze to form silanols, which can then condense with hydroxyl groups on inorganic substrates (like silica or glass) to form stable siloxane bonds. The aminopropyl group provides a site for the covalent attachment of organic molecules, such as drugs, proteins, or peptides.

Synthesis of 3-aminopropyldimethylethoxysilane

Two primary methods for the synthesis of 3-aminopropyldimethylethoxysilane are the ammonolysis of 3-chloropropyldimethylethoxysilane and the hydrosilylation of allylamine.

Ammonolysis of 3-chloropropyldimethylethoxysilane

This method involves the nucleophilic substitution of the chlorine atom in 3-chloropropyldimethylethoxysilane with an amino group using ammonia or a primary amine.

Reaction Scheme:

Experimental Protocol:

Materials:

-

3-chloropropyldimethylethoxysilane

-

Anhydrous liquid ammonia

-

Anhydrous ethanol (optional, as solvent)

-

Anhydrous diethyl ether (for work-up)

-

Sodium sulfate (for drying)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

-

Schlenk line for inert atmosphere operations

-

Distillation apparatus (for purification of starting materials and product)

-

Standard laboratory glassware

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried in an oven, and then cooled under a stream of dry nitrogen.

-

Charging the Reactor: 3-chloropropyldimethylethoxysilane (1 equivalent) is charged into the reactor. If a solvent is used, anhydrous ethanol is added.

-

Ammonolysis Reaction: The reactor is sealed and cooled in a dry ice/acetone bath. Anhydrous liquid ammonia (a significant excess, e.g., 10-20 equivalents) is condensed into the reactor. The reactor is then allowed to warm to room temperature and subsequently heated to the desired reaction temperature (typically 100-150 °C). The reaction mixture is stirred vigorously for a specified period (e.g., 6-12 hours). The pressure inside the reactor will increase due to the heating of ammonia.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is carefully vented into a fume hood. The resulting slurry, containing the product and ammonium chloride, is transferred to a flask.

-

Salt Removal: The ammonium chloride byproduct is removed by filtration. The filter cake is washed with anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: The solvent (if used) and any remaining volatile impurities are removed from the filtrate by rotary evaporation.

-

Purification: The crude 3-aminopropyldimethylethoxysilane is purified by fractional vacuum distillation.[1] The fraction collected at the appropriate boiling point and pressure is the pure product.

Hydrosilylation of Allylamine

This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allylamine, catalyzed by a platinum complex.

Reaction Scheme:

Experimental Protocol:

Materials:

-

Allylamine, freshly distilled

-

Dimethylethoxysilane

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene (as solvent)

-

Activated carbon (for catalyst removal)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Heating mantle with temperature control

-

Distillation apparatus

Procedure:

-

Reaction Setup: The reaction flask is assembled, flame-dried, and cooled under a stream of argon or nitrogen.

-

Charging Reactants: Anhydrous toluene and the platinum catalyst are added to the flask. A solution of allylamine in anhydrous toluene is placed in the dropping funnel.

-

Hydrosilylation Reaction: The flask is heated to the desired reaction temperature (typically 60-80 °C). Dimethylethoxysilane is added to the flask, and then the allylamine solution is added dropwise over a period of time to control the exothermic reaction. The reaction mixture is then stirred at the reaction temperature for several hours until the reaction is complete (monitored by techniques like GC or NMR).

-

Catalyst Removal: The reaction mixture is cooled to room temperature, and activated carbon is added to adsorb the platinum catalyst. The mixture is stirred for a few hours and then filtered through a pad of celite.

-

Solvent Removal: The solvent is removed from the filtrate by rotary evaporation.

-

Purification: The crude product is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional vacuum distillation to yield pure 3-aminopropyldimethylethoxysilane.

Characterization

The structure and purity of the synthesized 3-aminopropyldimethylethoxysilane are confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₉NOSi |

| Molecular Weight | 161.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 78-79 °C at 24 mmHg |

| Density | 0.857 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4276 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~0.1 ppm (s, 6H, Si-(CH₃)₂)

-

δ ~0.5-0.6 ppm (t, 2H, Si-CH₂-CH₂-CH₂-NH₂)

-

δ ~1.1-1.2 ppm (t, 3H, O-CH₂-CH₃)

-

δ ~1.4-1.5 ppm (m, 2H, Si-CH₂-CH₂-CH₂-NH₂)

-

δ ~2.6-2.7 ppm (t, 2H, Si-CH₂-CH₂-CH₂-NH₂)

-

δ ~3.6-3.7 ppm (q, 2H, O-CH₂-CH₃)

-

A broad singlet for the -NH₂ protons may be observed, the chemical shift of which is concentration-dependent.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~-4 ppm (Si-(CH₃)₂)

-

δ ~10 ppm (Si-CH₂-CH₂-CH₂-NH₂)

-

δ ~18 ppm (O-CH₂-CH₃)

-

δ ~28 ppm (Si-CH₂-CH₂-CH₂-NH₂)

-

δ ~45 ppm (Si-CH₂-CH₂-CH₂-NH₂)

-

δ ~58 ppm (O-CH₂-CH₃)

-

-

²⁹Si NMR (CDCl₃): The chemical shift is expected in the range of -5 to -25 ppm, characteristic of a tetra-alkoxysilane environment.

Fourier-Transform Infrared (FTIR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3360, ~3290 | N-H stretching (primary amine) |

| ~2970, ~2930, ~2870 | C-H stretching (alkyl groups) |

| ~1590 | N-H bending (scissoring) of primary amine |

| ~1250 | Si-CH₃ symmetric deformation |

| ~1090 | Si-O-C stretching |

| ~840, ~780 | Si-C stretching and CH₃ rocking on Si |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns would involve the loss of an ethoxy group ([M-45]⁺), a methyl group ([M-15]⁺), and cleavage of the propyl chain.

Experimental Workflows

Caption: Synthetic routes to 3-aminopropyldimethylethoxysilane.

Caption: Characterization workflow for 3-aminopropyldimethylethoxysilane.

References

What is 1-Propanamine, 3-(ethoxydimethylsilyl)- used for?

An In-depth Technical Guide to 1-Propanamine, 3-(ethoxydimethylsilyl)-: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanamine, 3-(ethoxydimethylsilyl)-, a versatile organosilane compound, is a critical component in advanced materials science and biomedical research. Its bifunctional nature, possessing both an amine group and a hydrolyzable ethoxysilane group, allows it to act as a potent coupling agent and surface modifier. This guide provides a comprehensive overview of its chemical and physical properties, details its primary applications in surface modification, and presents a detailed experimental protocol for the amino silanization of substrates.

Introduction

1-Propanamine, 3-(ethoxydimethylsilyl)- (CAS Number: 18306-79-1), also known as (3-Aminopropyl)dimethylethoxysilane (APDMES), is an organofunctional silane that plays a pivotal role in the covalent immobilization of organic molecules onto inorganic substrates.[1] Its structure features a propyl amine functional group and an ethoxydimethylsilyl group.[1] The ethoxy group is susceptible to hydrolysis, leading to the formation of a reactive silanol group that can condense with hydroxyl groups on the surface of substrates like glass, silica, and metal oxides.[2][3] The terminal amine group provides a reactive site for the subsequent attachment of a wide range of molecules, including proteins, peptides, DNA, and drug molecules.[4][5] This dual reactivity makes it an invaluable tool in the development of functionalized materials for applications ranging from chromatography and catalysis to biosensors and drug delivery systems.[6][7]

Physicochemical Properties

The utility of 1-Propanamine, 3-(ethoxydimethylsilyl)- is underpinned by its distinct physicochemical properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₉NOSi | [1][6] |

| Molecular Weight | 161.32 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.857 g/mL at 25 °C | |

| Boiling Point | 60 °C at 8 mmHg | |

| Refractive Index | n20/D 1.429 | |

| Flash Point | 57.8 °C (136.0 °F) - closed cup | |

| Solubility | Soluble in organic solvents like ether and chloroform; limited solubility in water. | [1] |

Core Application: Surface Modification via Amino Silanization

The primary application of 1-Propanamine, 3-(ethoxydimethylsilyl)- is as a silane-coupling agent for the surface modification of substrates through a process known as amino silanization.[6] This process introduces primary amine groups onto the surface, which can then be used for further functionalization.

Reaction Mechanism

The surface modification process involves two key steps:

-

Hydrolysis: The ethoxy group of the silane undergoes hydrolysis in the presence of water to form a reactive silanol group (Si-OH).

-

Condensation: The silanol group then condenses with hydroxyl groups (-OH) present on the surface of the substrate, forming a stable covalent siloxane bond (Si-O-Substrate).

The amine group of the molecule remains available for subsequent reactions. A study by White and Tripp on the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces revealed that the aminosilane initially adsorbs via hydrogen bonding of both the ethoxy and aminopropyl moieties with the surface hydroxyl groups.[2][3] As the reaction progresses, the number of silane molecules covalently attached to the surface through Si-O-Si linkages increases.[2][3]

Experimental Workflow for Surface Modification

The following diagram illustrates a typical workflow for the surface modification of a substrate using 1-Propanamine, 3-(ethoxydimethylsilyl)-.

Detailed Experimental Protocol: Amino Silanization of a Silicon Dioxide Substrate

This protocol provides a general framework for the surface modification of a hydroxylated silicon substrate using a solution-phase deposition of 1-Propanamine, 3-(ethoxydimethylsilyl)-.

Materials

-

Silicon dioxide substrate

-

1-Propanamine, 3-(ethoxydimethylsilyl)-

-

Anhydrous ethanol or isopropanol

-

Acetone

-

Deionized water

-

Concentrated sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Nitrogen gas

Equipment

-

Sonicator

-

Fume hood

-

Glassware for solution preparation and reaction

-

Tweezers for handling the substrate

Procedure

Caution: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Substrate Cleaning:

-

Sonicate the silicon substrate in acetone for 15 minutes to remove organic contaminants.

-

Rinse the substrate thoroughly with deionized water.

-

Sonicate the substrate in isopropanol for 15 minutes.

-

Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Surface Hydroxylation:

-

Prepare the piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide.

-

Immerse the cleaned substrate in the piranha solution for 15-30 minutes to ensure a high density of surface hydroxyl groups.

-

Remove the substrate from the piranha solution and rinse it extensively with deionized water.

-

Dry the substrate under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-5 mM solution of 1-Propanamine, 3-(ethoxydimethylsilyl)- in an anhydrous solvent such as ethanol or isopropanol.

-

Immerse the cleaned and hydroxylated substrate in the silane solution.

-

Incubate for 12-24 hours at room temperature in a moisture-free environment (e.g., under an inert atmosphere).

-

-

Post-Treatment:

-

Remove the substrate from the silane solution.

-

Rinse the substrate thoroughly with the same anhydrous solvent used for the silanization solution to remove any physisorbed molecules.

-

Dry the functionalized substrate under a stream of nitrogen.

-

The resulting substrate will have a surface functionalized with primary amine groups, ready for subsequent covalent attachment of other molecules.

Applications in Drug Development and Research

The ability to functionalize surfaces with amine groups using 1-Propanamine, 3-(ethoxydimethylsilyl)- is highly valuable in drug development and various research fields:

-

Drug Delivery: Nanoparticles functionalized with this silane can be used to create targeted drug delivery systems. The amine groups can be used to attach targeting ligands (e.g., antibodies, peptides) that specifically bind to diseased cells or tissues.[7]

-

Biosensors: The immobilization of enzymes, antibodies, or nucleic acids onto sensor surfaces is a critical step in the development of biosensors for the detection of specific biological targets.[8]

-

Biomaterial Functionalization: Modifying the surfaces of biomedical implants with this silane can improve biocompatibility and provide a stable platform for the attachment of bioactive molecules to promote tissue integration.

-

Chromatography: The covalent attachment of chiral selectors or other ligands to silica gel is a common method for preparing stationary phases for affinity chromatography and other separation techniques.

Conclusion

1-Propanamine, 3-(ethoxydimethylsilyl)- is a powerful and versatile chemical tool for the surface modification of a wide range of materials. Its ability to form stable, covalent linkages between inorganic substrates and organic molecules has made it indispensable in materials science, biotechnology, and drug development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists looking to leverage the unique properties of this compound in their work.

References

- 1. scbt.com [scbt.com]

- 2. Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 18306-79-1: (3-Aminopropyl)dimethylethoxysilane [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Ethoxydimethylsilyl)propylamine 97 18306-79-1 [sigmaaldrich.com]

- 7. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3-(Ethoxydimethylsilyl)-1-propanamine (CAS Number 18306-79-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethoxydimethylsilyl)-1-propanamine, with the CAS registry number 18306-79-1, is a versatile organosilane compound. It features a primary amine functionality and an ethoxydimethylsilyl group, which allows it to act as a valuable coupling agent and surface modifier. This dual functionality enables the covalent linkage of organic and inorganic materials, making it a critical component in various applications, including materials science, nanotechnology, and the development of advanced biomedical devices. Its ability to form stable, self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides is a key attribute. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and the methodologies for its use.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(ethoxydimethylsilyl)-1-propanamine is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 18306-79-1 | [1][2] |

| Molecular Formula | C₇H₁₉NOSi | [3][4] |

| Molecular Weight | 161.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.857 g/mL at 25 °C | |

| Boiling Point | 60 °C at 8 mmHg | |

| Refractive Index | n20/D 1.429 | |

| Flash Point | 57.8 °C (136.0 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as ether and chloroform. | [2] |

| Synonyms | (3-Aminopropyl)dimethylethoxysilane, 3-(Ethoxydimethylsilyl)propylamine, (γ-Aminopropyl)dimethylethoxysilane | [1] |

Synthesis

The primary industrial synthesis of 3-(ethoxydimethylsilyl)-1-propanamine is achieved through the hydrosilylation of allylamine with ethoxy(dimethyl)silane. This reaction is typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of Allylamine

This protocol is based on the general principles of hydrosilylation for the synthesis of aminosilanes.

Materials:

-

Allylamine

-

Ethoxy(dimethyl)silane

-

Platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A reaction vessel equipped with a stirrer, condenser, and an inert gas inlet is charged with ethoxy(dimethyl)silane and the platinum catalyst under an inert atmosphere.

-

The mixture is heated to the desired reaction temperature (typically between 60-100 °C).

-

Allylamine is added dropwise to the reaction mixture with vigorous stirring. The addition rate should be controlled to manage the exothermic nature of the reaction.

-

After the addition is complete, the reaction mixture is maintained at the reaction temperature for several hours to ensure complete conversion.

-

The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the crude product is purified by vacuum distillation to yield 3-(ethoxydimethylsilyl)-1-propanamine.

Diagram of Synthesis Workflow:

Caption: Synthesis of 3-(ethoxydimethylsilyl)-1-propanamine via hydrosilylation.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

δ ~0.1 ppm (s, 6H): Si-(CH₃)₂

-

δ ~0.5 ppm (t, 2H): Si-CH₂-CH₂-CH₂-NH₂

-

δ ~1.2 ppm (t, 3H): O-CH₂-CH₃

-

δ ~1.5 ppm (m, 2H): Si-CH₂-CH₂-CH₂-NH₂

-

δ ~2.7 ppm (t, 2H): Si-CH₂-CH₂-CH₂-NH₂

-

δ ~3.7 ppm (q, 2H): O-CH₂-CH₃

-

Variable (br s): NH₂ (The chemical shift is dependent on solvent and concentration)

¹³C NMR Spectroscopy (Predicted)

-

δ ~-2.0 ppm: Si-(CH₃)₂

-

δ ~10.0 ppm: Si-CH₂-CH₂-CH₂-NH₂

-

δ ~18.0 ppm: O-CH₂-CH₃

-

δ ~28.0 ppm: Si-CH₂-CH₂-CH₂-NH₂

-

δ ~45.0 ppm: Si-CH₂-CH₂-CH₂-NH₂

-

δ ~58.0 ppm: O-CH₂-CH₃

FT-IR Spectroscopy (Characteristic Peaks)

-

~3300-3400 cm⁻¹: N-H stretching (primary amine)

-

~2850-2960 cm⁻¹: C-H stretching (alkyl groups)

-

~1590 cm⁻¹: N-H bending (primary amine)

-

~1250 cm⁻¹: Si-CH₃ bending

-

~1080-1100 cm⁻¹: Si-O-C stretching

Applications in Surface Modification

The primary application of 3-(ethoxydimethylsilyl)-1-propanamine is in the surface modification of materials to introduce primary amine functionalities. This is achieved through the formation of a self-assembled monolayer (SAM) on hydroxyl-rich surfaces.

Experimental Protocol: Formation of a Self-Assembled Monolayer on a Silicon Wafer

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized water

-

Anhydrous toluene

-

3-(ethoxydimethylsilyl)-1-propanamine

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Silicon wafers are immersed in a piranha solution for 30 minutes to remove organic contaminants and create a hydrophilic, hydroxyl-terminated surface. (Caution: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood).

-

The wafers are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

-

-

SAM Deposition:

-

A solution of 1-5% (v/v) 3-(ethoxydimethylsilyl)-1-propanamine in anhydrous toluene is prepared in a clean, dry container.

-

The cleaned and dried silicon wafers are immersed in this solution for 2-4 hours at room temperature under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in solution.

-

-

Rinsing and Curing:

-

After immersion, the wafers are removed from the solution and rinsed sequentially with fresh toluene and then ethanol to remove any non-covalently bonded silane molecules.

-

The wafers are then dried under a stream of nitrogen.

-

To promote the formation of stable siloxane bonds, the coated wafers are cured in an oven at 110-120 °C for 30-60 minutes.

-

Diagram of Surface Modification Workflow:

Caption: Workflow for the formation of an amine-terminated self-assembled monolayer.

Role in Drug Development and Research

While 3-(ethoxydimethylsilyl)-1-propanamine does not have direct pharmacological activity, its role in drug development is significant as a surface modification agent for:

-

Biosensors: The primary amine groups on the functionalized surface can be used to immobilize biomolecules such as enzymes, antibodies, or nucleic acids for the development of highly specific biosensors.

-

Drug Delivery Systems: Nanoparticles (e.g., silica, gold) can be functionalized with this aminosilane to provide a surface for the covalent attachment of drugs, targeting ligands, or polyethylene glycol (PEG) for improved biocompatibility and circulation time.

-

Biomaterial Engineering: The modification of implantable devices and cell culture substrates with this compound can enhance biocompatibility and promote specific cell adhesion and growth.

Safety and Handling

3-(ethoxydimethylsilyl)-1-propanamine is a flammable liquid and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(ethoxydimethylsilyl)-1-propanamine is a valuable chemical tool for researchers and professionals in materials science, nanotechnology, and drug development. Its ability to form stable amine-functionalized surfaces provides a versatile platform for the immobilization of a wide range of molecules, enabling the creation of advanced materials and devices with tailored properties. Understanding the principles of its synthesis, application, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. 3-(二甲基乙氧基硅基)正丙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. CAS 18306-79-1: (3-Aminopropyl)dimethylethoxysilane [cymitquimica.com]

- 3. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of 3-aminopropyldimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-aminopropyldimethylethoxysilane (APDMES) is an organofunctional silane that plays a critical role as a coupling agent and surface modifier in a wide range of applications, including materials science and biomedical device fabrication.[1] Its bifunctional nature, possessing both an amino-functional organic group and a hydrolyzable ethoxysilyl group, allows it to form stable covalent bonds between inorganic substrates and organic polymers. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of APDMES, supplemented with detailed experimental protocols for its characterization.

Molecular Structure and Bonding

APDMES has the chemical formula C7H19NOSi.[1] The molecule consists of a central silicon atom bonded to two methyl groups, one ethoxy group, and a propyl chain terminating in an amino group. This unique structure allows it to act as a molecular bridge between different material types.

Caption: Molecular structure of 3-aminopropyldimethylethoxysilane.

The key to APDMES's functionality lies in the reactivity of the Si-O-C bond of the ethoxy group and the nucleophilic nature of the terminal amino group. The silicon-carbon bonds of the methyl and propyl groups are stable, while the ethoxy group is susceptible to hydrolysis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminopropyldimethylethoxysilane is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H19NOSi | [1] |

| Molecular Weight | 161.32 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 60 °C at 8 mm Hg | [1] |

| 78-79 °C at 24 mmHg | [2] | |

| Density | 0.857 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.429 | [1] |

| 1.4276 | [2] | |

| Flash Point | 136 °F (57.8 °C) | [1] |

| pKa | 10.68 ± 0.10 (Predicted) | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Reaction Mechanism: Hydrolysis and Condensation

The utility of APDMES as a coupling agent is primarily due to its ability to undergo hydrolysis and condensation reactions.[3] In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol (Si-OH) group and ethanol as a byproduct.[4][5] These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass or metal oxides) to form stable siloxane (Si-O-Substrate) bonds.[4][5] Furthermore, the silanol groups can also self-condense with other APDMES molecules to form oligomeric or polymeric siloxane networks (Si-O-Si).[3][4]

Caption: Hydrolysis and condensation pathway of APDMES.

The amino group of APDMES remains available for subsequent reactions with organic polymers, thus completing the molecular bridge between the inorganic substrate and the organic matrix.

Experimental Protocols

Surface Modification with APDMES

This protocol describes the general procedure for modifying a substrate surface with APDMES.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

3-aminopropyldimethylethoxysilane (APDMES)

-

Anhydrous toluene or ethanol

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a nitrogen stream. For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV-ozone treatment can be used to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

Silanization Solution Preparation: Prepare a 1-5% (v/v) solution of APDMES in an anhydrous solvent such as toluene or ethanol. The presence of a small, controlled amount of water can initiate the hydrolysis process.

-

Surface Functionalization: Immerse the cleaned and dried substrate in the APDMES solution for a specified time, typically ranging from 30 minutes to several hours, at room temperature or slightly elevated temperatures.

-

Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

-

Curing: Cure the coated substrate in an oven at 100-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds.

-

Final Rinse and Storage: Perform a final rinse with the solvent and dry the substrate under a nitrogen stream. Store the functionalized substrate in a desiccator to prevent further reaction with atmospheric moisture.

Characterization Techniques

1. Contact Angle Goniometry

This technique is used to assess the change in surface wettability after modification with APDMES.

Methodology:

-

Place a droplet of deionized water on the unmodified and APDMES-modified substrate.

-

Measure the static contact angle between the water droplet and the substrate surface using a goniometer.

-

A change in the contact angle indicates successful surface modification. Generally, the presence of the aminopropyl groups will alter the surface energy.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence of APDMES on the substrate surface.

Methodology:

-

Acquire an FTIR spectrum of the unmodified substrate as a baseline.

-

Acquire an FTIR spectrum of the APDMES-modified substrate.

-

Look for characteristic peaks corresponding to the functional groups in APDMES. For aminopropyl silanes, characteristic peaks include N-H stretching and bending vibrations, C-H stretching of the propyl chain, and Si-O-Si stretching from the siloxane network.[6][7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the structure and bonding of the silane layer on the substrate.

Methodology:

-

For a detailed structural analysis of the APDMES layer, 29Si and 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be employed.

-

29Si NMR can distinguish between different silicon environments, such as unreacted silanols and siloxane bonds with varying degrees of condensation.[8]

-

13C NMR can confirm the presence and integrity of the aminopropyl chain.[8]

Applications in Drug Development and Research

The ability of APDMES to functionalize surfaces with primary amine groups is highly valuable in the fields of drug development and scientific research. These amine groups can serve as anchor points for the covalent attachment of biomolecules such as proteins, antibodies, and DNA.[2] This is crucial for the development of biosensors, microarrays, and drug delivery systems.[2][9] The formation of a stable, biocompatible silane layer can also improve the performance and longevity of implantable medical devices.

Conclusion

3-aminopropyldimethylethoxysilane is a versatile molecule with a unique chemical structure that enables it to effectively couple inorganic and organic materials. A thorough understanding of its structure, bonding, and reaction mechanisms is essential for its successful application in advanced materials and biomedical technologies. The experimental protocols outlined in this guide provide a framework for the controlled surface modification and detailed characterization of APDMES-functionalized materials.

References

- 1. 3-AMINOPROPYLDIMETHYLETHOXYSILANE | 18306-79-1 [chemicalbook.com]

- 2. 3-AMINOPROPYLDIMETHYLETHOXYSILANE | [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. raajournal.com [raajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis of 1-Propanamine, 3-(ethoxydimethylsilyl)-: A Comprehensive Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanamine, 3-(ethoxydimethylsilyl)- is a versatile organosilane compound utilized in a variety of scientific and industrial applications, including surface modification, as a coupling agent, and in the synthesis of hybrid organic-inorganic materials. Its efficacy in these roles is fundamentally dictated by its hydrolysis and subsequent condensation reactions. This technical guide provides an in-depth analysis of the hydrolysis mechanism of 1-Propanamine, 3-(ethoxydimethylsilyl)-, detailing the reaction kinetics, influential factors, and the experimental protocols used to characterize this process.

Core Hydrolysis Mechanism

The hydrolysis of 1-Propanamine, 3-(ethoxydimethylsilyl)- is a multi-step process initiated by the cleavage of the silicon-oxygen bond of the ethoxy group in the presence of water. This reaction yields a reactive silanol intermediate (a molecule containing a Si-OH group) and ethanol as a byproduct. The primary amine functional group on the propyl chain plays a crucial role in this process, acting as an intramolecular catalyst.

The overall reaction can be summarized in two key stages:

-

Hydrolysis: The ethoxy group attached to the silicon atom reacts with water to form a silanol group. This reaction is susceptible to both acid and base catalysis. For aminosilanes, the amine functionality can autocatalyze the hydrolysis.

-

Condensation: The newly formed, highly reactive silanol groups can then condense with other silanol groups to form stable siloxane (Si-O-Si) bonds. This condensation reaction results in the formation of dimers, oligomers, and eventually, a cross-linked polysiloxane network.

The hydrolytic stability of layers formed from aminosilanes can be a concern in aqueous media, as the amine functionality can also catalyze the reverse reaction, the hydrolysis of siloxane bonds[1].

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of 1-Propanamine, 3-(ethoxydimethylsilyl)- is not constant and is significantly influenced by several experimental parameters:

-

pH: The hydrolysis of silane coupling agents is slowest at a neutral pH of 7. The reaction is accelerated by either acidic or alkaline conditions[2]. Due to the basic nature of the amine group in aminosilanes, their aqueous solutions are inherently alkaline, which promotes the hydrolysis reaction without the need for external acid or base catalysts[2][3].

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis[2].

-

Concentration: A higher concentration of the silane in the aqueous solution will lead to a faster hydrolysis rate[2].

-

Solvent: The choice of solvent and the presence of co-solvents, such as alcohols, can affect the solubility of the silane and the rate of the hydrolysis reaction[2]. The alcohol produced as a byproduct of the hydrolysis can also influence the reaction equilibrium[2].

-

Catalysts: While aminosilanes can self-catalyze, other acid or base catalysts can be used to further accelerate the hydrolysis of non-amino silanes[2].

Quantitative Data Summary

| Parameter | Observation for Aminosilanes | Influencing Factors | Citation |

| Reaction Rate | Generally rapid due to intramolecular amine catalysis. | pH, Temperature, Concentration | [2][3] |

| pH Effect | Rate is slowest at pH 7 and increases in acidic or alkaline conditions. | pH of the solution | [2] |

| Temperature Effect | Positive correlation between temperature and reaction rate. | Reaction Temperature | [2] |

| Concentration Effect | Higher concentration leads to a faster reaction rate. | Silane Concentration | [2] |

| Hydrolytic Stability | Siloxane bonds are susceptible to hydrolysis, which can be catalyzed by the amine group. | pH, Temperature | [1] |

Experimental Protocols

The study of silane hydrolysis relies on a variety of analytical techniques to monitor the disappearance of the reactant and the appearance of hydrolysis and condensation products. Below are detailed methodologies for key experiments commonly cited in the literature for the analysis of aminosilane hydrolysis.

In-situ Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively follow the hydrolysis and condensation reactions of 1-Propanamine, 3-(ethoxydimethylsilyl)- in real-time.

Methodology:

-

Sample Preparation: Prepare a solution of 1-Propanamine, 3-(ethoxydimethylsilyl)- in a suitable solvent (e.g., a mixture of ethanol and water) directly in an NMR tube. The concentration should be chosen to provide a good signal-to-noise ratio in a reasonable acquisition time. A known concentration of an internal standard can be added for quantification.

-

NMR Acquisition: Acquire 29Si NMR spectra at regular time intervals. 29Si NMR is particularly powerful as it can distinguish between the unhydrolyzed silane, the silanol intermediate, and various condensed siloxane species.

-

Data Analysis: Integrate the signals corresponding to the different silicon species at each time point. The relative integrals will provide the concentration of each species as a function of time, from which reaction kinetics can be determined.

Analysis of Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the chemical changes occurring during hydrolysis by observing changes in vibrational bands.

Methodology:

-

Sample Preparation: The hydrolysis reaction can be carried out in a suitable solvent. At various time points, a small aliquot of the reaction mixture is withdrawn.

-

FTIR Measurement: The aliquot can be cast as a thin film on an infrared-transparent substrate (e.g., a silicon wafer or a salt plate) and the solvent evaporated. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used to directly measure the liquid sample.

-

Spectral Analysis: Monitor the decrease in the intensity of the Si-O-C stretching bands of the ethoxy group and the increase in the intensity of the broad O-H stretching band of the silanol group and ethanol. The formation of siloxane bonds can be observed by the appearance of a characteristic Si-O-Si stretching band.

Visualizing the Hydrolysis Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Hydrolysis and condensation of 1-Propanamine, 3-(ethoxydimethylsilyl)-.

Caption: Workflow for studying silane hydrolysis kinetics.

References

An In-depth Technical Guide to the Safe Handling of 3-(Ethoxydimethylsilyl)-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(ethoxydimethylsilyl)-1-propanamine (CAS No. 18306-79-1), a versatile organosilane compound frequently utilized in surface modification, bioconjugation, and materials science. Adherence to the following protocols and safety measures is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of 3-(ethoxydimethylsilyl)-1-propanamine are summarized in the table below.

| Property | Value |

| CAS Number | 18306-79-1 |

| Molecular Formula | C7H19NOSi[1] |

| Molecular Weight | 161.32 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 0.857 g/mL at 25 °C |

| Boiling Point | 60 °C at 8 mmHg |

| Flash Point | 57.8 °C (136.0 °F) - closed cup[3] |

| Refractive Index | n20/D 1.429 |

| Solubility | Soluble in organic solvents such as ether and chloroform; limited solubility in water.[2] |

Toxicological Data and Hazard Identification

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable Liquids | Category 3[3] |

| Skin Irritation | Category 2[3] |

| Eye Irritation | Category 2[3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3[3] |

Hazard Statements (H-phrases):

-

H226: Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Experimental Protocols: Safe Handling and Use

The following protocols are designed to ensure the safe handling of 3-(ethoxydimethylsilyl)-1-propanamine in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this chemical. The following should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3]

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent contact with moisture, which can lead to hydrolysis.[4]

-

Store away from incompatible materials, particularly strong oxidizing agents.

-

Keep away from heat, sparks, and open flames.

General Handling

-

All handling of 3-(ethoxydimethylsilyl)-1-propanamine should be performed in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Example Protocol: Surface Modification of Glass Substrates

This protocol provides a general guideline for the use of 3-(ethoxydimethylsilyl)-1-propanamine as a surface modifying agent.

-

Cleaning of Substrates: Thoroughly clean the glass substrates by sonicating in a sequence of detergent solution, deionized water, and ethanol. Dry the substrates under a stream of nitrogen gas.

-

Preparation of Silanization Solution: In a chemical fume hood, prepare a 1-5% (v/v) solution of 3-(ethoxydimethylsilyl)-1-propanamine in an anhydrous solvent (e.g., ethanol or toluene).

-

Surface Functionalization: Immerse the cleaned and dried substrates in the silanization solution. The reaction is typically carried out at room temperature for a period ranging from 30 minutes to several hours.

-

Rinsing: After the desired reaction time, remove the substrates from the solution and rinse them thoroughly with the same solvent to remove any unreacted silane.

-

Curing: Cure the functionalized substrates by heating them in an oven. The temperature and time for curing will depend on the specific application and substrate but is often in the range of 100-120 °C for 1 hour.

-

Final Rinsing and Drying: After curing, rinse the substrates again with the solvent and dry them with a stream of nitrogen.

Reactivity and Incompatibility

3-(Ethoxydimethylsilyl)-1-propanamine is a reactive compound due to the presence of both an amino group and an ethoxysilane group.

-

Hydrolysis: The ethoxy group is susceptible to hydrolysis in the presence of water, forming silanol groups and ethanol. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces.

-

Reactivity with Acids, Bases, and Alcohols: The amino group can react with acids, while the ethoxysilane group can react with both acids and bases, which can catalyze the hydrolysis and condensation reactions. The amino group can also react with alcohols.[2]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents.

Spill, Leak, and Disposal Procedures

Spill and Leak Response

In the event of a spill or leak, follow these procedures:

-

Evacuate: Immediately evacuate the area and ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.

-

Containment: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water.

Disposal

All waste materials, including the neat chemical, contaminated absorbent materials, and empty containers, must be disposed of as hazardous waste.

-

Collect waste in a properly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash. Rinsing of containers with a suitable solvent (e.g., ethanol) before disposal is recommended, with the rinsate also being collected as hazardous waste.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 3-(ethoxydimethylsilyl)-1-propanamine, from preparation to disposal.

Caption: Logical workflow for the safe handling of 3-(ethoxydimethylsilyl)-1-propanamine.

References

An In-depth Technical Guide on the Solubility of 3-Aminopropyldimethylethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-aminopropyldimethylethoxysilane (CAS No. 18306-79-1), a versatile organosilane compound. A thorough understanding of its solubility is critical for its application as a coupling agent, for surface modification, and in the formulation of adhesives and sealants. This document synthesizes available qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical framework for understanding its behavior in various organic solvent systems.

Physicochemical Properties and Solubility Profile

3-Aminopropyldimethylethoxysilane is a colorless to pale yellow liquid. Its molecular structure, featuring a flexible propyl chain, two methyl groups, and an ethoxy group attached to a central silicon atom, along with a terminal amino group, dictates its solubility characteristics. The presence of both nonpolar (alkyl groups) and polar (amino group) functionalities, as well as the reactive ethoxy group, results in a nuanced solubility profile.

Generally, 3-aminopropyldimethylethoxysilane is soluble in a range of common organic solvents.[1] Its solubility is primarily driven by the principle of "like dissolves like," where it dissolves well in solvents of similar polarity. However, it is important to note its reactivity with protic solvents, particularly water. The ethoxy group is susceptible to hydrolysis, which means that in the presence of water, the compound does not simply dissolve but reacts to form silanols and ethanol.[2] This reactivity also extends to other protic solvents like alcohols, although the reaction rate may be slower.

Qualitative Solubility Data

Quantitative solubility data for 3-aminopropyldimethylethoxysilane in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and chemical databases, a qualitative summary can be presented.

| Solvent Class | Solvent Example | Solubility/Reactivity | Citation(s) |

| Ethers | Diethyl Ether | Soluble | [1] |

| Chlorinated Solvents | Chloroform | Soluble | [1] |

| Aqueous Solvents | Water | Limited solubility; reacts with water and moisture.[1][2] The hydrolysis process liberates ethanol.[2] | [1][2] |

| Protic Solvents | Alcohols | Reacts with alcohols.[2] | [2] |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocols can be employed.

Qualitative Assessment of Solubility (Visual Method)

This method provides a rapid determination of miscibility or solubility at a specific concentration.

Materials:

-

3-Aminopropyldimethylethoxysilane

-

Selected organic solvent(s)

-

Small, dry glass vials with caps

-

Vortex mixer

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry vial.

-

To test for miscibility, add an equal volume (1 mL) of 3-aminopropyldimethylethoxysilane to the solvent.

-

To test for solubility at a specific concentration (e.g., 10% w/v), add the corresponding mass of the silane.

-

Cap the vial and vortex for 30 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background.

-

Record the observation:

-

Miscible/Soluble: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The solution is hazy, or some undissolved droplets of the silane remain.

-

Insoluble: The silane forms a distinct separate layer.

-

Quantitative Assessment of Solubility (Gravimetric Method)

This method determines the saturation solubility of the silane in a given solvent.

Materials:

-

3-Aminopropyldimethylethoxysilane

-

Selected organic solvent(s)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, solvent-compatible)

-

Analytical balance

-

Pre-weighed evaporation dish or watch glass

-

Oven or vacuum oven

Procedure:

-

Add a measured volume of the organic solvent to a vial containing a stir bar.

-

Add an excess of 3-aminopropyldimethylethoxysilane to the solvent to create a saturated solution with visible undissolved silane.

-

Seal the vial and stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Allow the mixture to settle, letting the undissolved silane collect at the bottom.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

The mass of the dissolved silane is the final weight of the dish minus its initial tare weight.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

Logical Relationships in Solubility

The following diagram illustrates the general solubility and reactivity of 3-aminopropyldimethylethoxysilane with different classes of organic solvents based on its chemical properties.

Caption: Solubility and reactivity of 3-aminopropyldimethylethoxysilane with solvent classes.

Experimental Workflow for Solubility Determination

The workflow for determining the solubility of 3-aminopropyldimethylethoxysilane is a systematic process that begins with a qualitative assessment, followed by a more rigorous quantitative analysis if required.

Caption: Workflow for determining the solubility of 3-aminopropyldimethylethoxysilane.

References

Spectroscopic Analysis of 1-Propanamine, 3-(ethoxydimethylsilyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the organosilane compound 1-Propanamine, 3-(ethoxydimethylsilyl)-, with the CAS number 18306-79-1. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its functional groups and known spectroscopic principles. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Propanamine, 3-(ethoxydimethylsilyl)-. These predictions are derived from established correlation tables and spectral databases for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.65 | Triplet (t) | 2H | -CH₂-CH₂ -NH₂ |

| ~1.50 | Multiplet (m) | 2H | -Si-CH₂-CH₂ -CH₂- |

| ~1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.10 (broad) | Singlet (s) | 2H | -NH₂ |

| ~0.50 | Triplet (t) | 2H | -Si-CH₂ -CH₂- |

| ~0.05 | Singlet (s) | 6H | -Si-(CH₃ )₂ |

1.1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~58.5 | -O-C H₂-CH₃ |

| ~45.0 | -C H₂-NH₂ |

| ~28.0 | -Si-CH₂-C H₂-CH₂- |

| ~18.5 | -O-CH₂-C H₃ |

| ~12.0 | -Si-C H₂-CH₂- |

| ~-2.0 | -Si-(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (alkyl) |

| 1590 - 1560 | Medium | N-H bend (primary amine) |

| 1255 - 1245 | Strong | Si-CH₃ symmetric deformation |

| 1090 - 1040 | Strong | Si-O-C stretch |

| 840 - 790 | Strong | Si-(CH₃)₂ rock |

Mass Spectrometry (Electron Ionization - EI)

The molecular weight of 1-Propanamine, 3-(ethoxydimethylsilyl)- is 161.32 g/mol .[1][2][3][4] The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment Ion |

| 161 | [CH₃CH₂OSi(CH₃)₂(CH₂)₃NH₂]⁺ (Molecular Ion) |

| 146 | [CH₃CH₂OSi(CH₃)(CH₂)₃NH₂]⁺ (Loss of CH₃) |

| 116 | [Si(CH₃)₂(CH₂)₃NH₂]⁺ (Loss of OCH₂CH₃) |

| 102 | [CH₃CH₂OSi(CH₃)₂CH₂]⁺ |

| 88 | [Si(CH₃)₂(CH₂)₂]⁺ |

| 72 | [CH₂(CH₂)₂NH₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak, from α-cleavage) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass Spectra for a liquid sample such as 1-Propanamine, 3-(ethoxydimethylsilyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-Propanamine, 3-(ethoxydimethylsilyl)- in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR or the solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, for transmission IR, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dilute the liquid sample to a low concentration (e.g., 1 µg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) system for sample introduction and separation.

-

Inject the diluted sample into the GC-MS system. The GC will vaporize the sample and separate it from the solvent and any impurities.

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 1-Propanamine, 3-(ethoxydimethylsilyl)-.

Caption: General workflow for spectroscopic analysis.

Caption: Hypothesized MS fragmentation pathway.

References

Thermal Stability of 3-(Ethoxydimethylsilyl)-1-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the silane coupling agent 3-(ethoxydimethylsilyl)-1-propanamine (CAS No. 18306-79-1). This document collates available data on its thermal properties, outlines relevant experimental methodologies for its analysis, and presents a putative thermal decomposition pathway. The information herein is intended to assist researchers and professionals in understanding the material's behavior under thermal stress, crucial for its application in various fields, including drug development, materials science, and surface modification.

Core Concepts and Thermal Stability Overview

3-(Ethoxydimethylsilyl)-1-propanamine is a gamma-substituted aminosilane. The thermal stability of silane coupling agents is a critical parameter that dictates their processing window and in-service performance. For gamma-substituted silanes, the separation of the functional organic group from the silicon atom by a three-carbon propyl chain generally imparts good thermal resilience.

Quantitative Thermal Stability Data

To provide a quantitative perspective, the following table summarizes the thermal stability data for a structurally similar and commercially significant aminoalkoxysilane, 3-aminopropyltriethoxysilane. This data serves as a reliable proxy for estimating the thermal performance of 3-(ethoxydimethylsilyl)-1-propanamine. The T25 value, representing the temperature at which a 25% weight loss is observed by TGA of the dried hydrolysates, is a key metric for comparison.

| Compound | Structure | T25 (°C) | Notes |

| 3-Aminopropyltriethoxysilane | NH₂(CH₂)₃Si(OCH₂CH₃)₃ | 395 | The presence of the amino group can influence thermal stability.[2] |

| 3-(Ethoxydimethylsilyl)-1-propanamine (Estimated) | NH₂(CH₂)₃Si(CH₃)₂(OCH₂CH₃) | ~350-400 | As a gamma-substituted aminosilane, its thermal stability is expected to be in a similar range to other aminopropylalkoxysilanes. |

Experimental Protocols